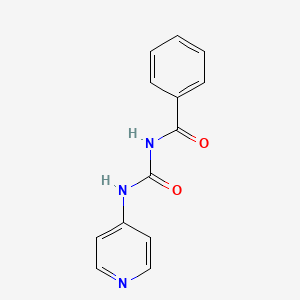
N-(pyridin-4-ylcarbamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(pyridin-4-ylcarbamoyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a pyridine ring attached to a benzamide moiety through a carbamoyl linkage
作用机制
Target of Action
The primary target of N-(pyridin-4-ylcarbamoyl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits, and it plays a crucial role in cellular responses to hypoxia .
Mode of Action
This compound interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction results in the upregulation of downstream target genes, such as p21 .
Biochemical Pathways
The activation of HIF-1α by this compound affects several biochemical pathways. It promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to a hypoxic microenvironment . In contrast, HIF-1α overexpression in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Result of Action
The result of this compound’s action is the promotion of tumor cell apoptosis. This is achieved through the upregulation of the expression of cleaved caspase-3 . The compound also induces the expression of the apoptosis factor p21, a general cell cycle inhibitory protein .
Action Environment
The action of this compound is influenced by the hypoxic environment of the tumor cells. The increase of HIF expression in a hypoxic environment around the tumor tissue is beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for N-(pyridin-4-ylcarbamoyl)benzamide involves the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene. This reaction can be catalyzed by bimetallic metal-organic frameworks such as Fe2Ni-BDC. The reaction typically occurs in dichloromethane at 80°C over 24 hours, yielding the desired product with an isolated yield of 82% . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green and efficient catalysts, such as metal-organic frameworks and ionic liquids, suggests potential scalability for industrial applications.
化学反应分析
Types of Reactions
N-(pyridin-4-ylcarbamoyl)benzamide undergoes various chemical reactions, including:
Amidation: Formation of the compound itself through amidation reactions.
Substitution: Possible substitution reactions on the pyridine or benzamide rings.
Oxidation and Reduction: Potential oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Catalysts: Fe2Ni-BDC, Ce(NO3)3·6H2O, and diatomite earth@IL/ZrCl4.
Solvents: Dichloromethane, ethanol, and other organic solvents.
Conditions: Reactions typically occur at elevated temperatures (e.g., 80°C) and may involve ultrasonic irradiation for enhanced efficiency
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, amidation reactions yield the benzamide derivative, while substitution reactions may introduce various functional groups onto the pyridine or benzamide rings.
科学研究应用
N-(pyridin-4-ylcarbamoyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Utilized in the development of new materials and catalysts for industrial processes
相似化合物的比较
Similar Compounds
Similar compounds to N-(pyridin-4-ylcarbamoyl)benzamide include:
- N-(pyridin-2-ylcarbamoyl)benzamide
- N-(pyridin-3-ylcarbamoyl)benzamide
- N-(piperidin-4-yl)benzamide
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-(pyridin-4-ylcarbamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-12(10-4-2-1-3-5-10)16-13(18)15-11-6-8-14-9-7-11/h1-9H,(H2,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNWOSDGFWOXAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2402834.png)


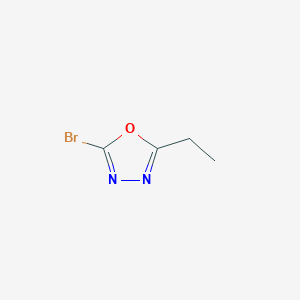
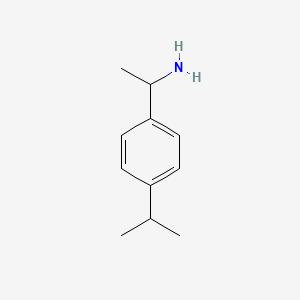
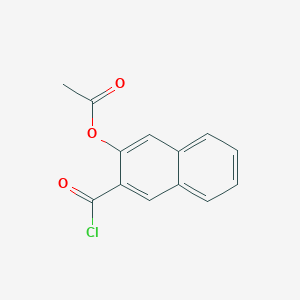
![2-[2-[3-(2-Prop-2-enoyloxyethoxy)-2,2-bis(2-prop-2-enoyloxyethoxymethyl)propoxy]ethoxy]ethyl prop-2-enoate](/img/structure/B2402843.png)
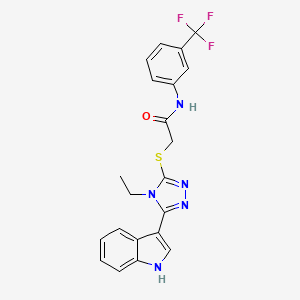
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2402846.png)
![4-(indolin-1-ylsulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2402850.png)
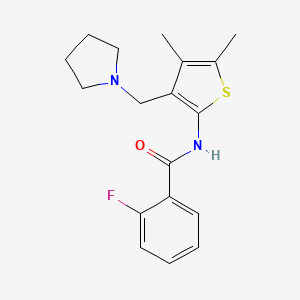
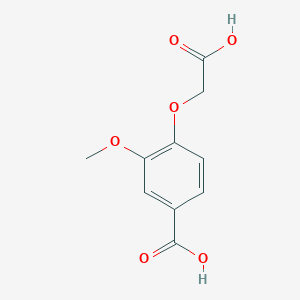
![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/new.no-structure.jpg)
![1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2402857.png)
